molecular formula C14H12N2O2 B12520345 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- CAS No. 820964-14-5

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-

Cat. No.: B12520345
CAS No.: 820964-14-5
M. Wt: 240.26 g/mol
InChI Key: UVBQSZBZXAMBRJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrroloimidazole family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- typically involves the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). This reaction is carried out under reflux in a tetrahydrofuran (THF) system with potassium hydroxide (KOH) as a base . Another method involves the use of t-butyl sodium (t-BuONa) in THF, where TosMIC acts in two directions, leading to the formation of both bipyrroles and pyrroloimidazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, where functional groups can be replaced under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

Properties

CAS No.

820964-14-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-(1-phenylethyl)pyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C14H12N2O2/c1-10(11-6-3-2-4-7-11)16-13(17)12-8-5-9-15(12)14(16)18/h2-10H,1H3

InChI Key

UVBQSZBZXAMBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CN3C2=O

Origin of Product

United States

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